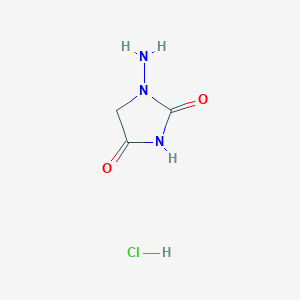

1-Aminohydantoin hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-aminoimidazolidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2.ClH/c4-6-1-2(7)5-3(6)8;/h1,4H2,(H,5,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOHANUVLKERQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(=O)N1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20499598 | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2827-56-7 | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2827-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminohydantoin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002827567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Aminoimidazolidine-2,4-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20499598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-aminoimidazolidine-2,4-dione hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Imidazolidinedione, 1-amino-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Aminohydantoin Hydrochloride: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-aminohydantoin (B1197227) hydrochloride, a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent nitrofurantoin (B1679001). This document details its synthesis, chemical and physical properties, and includes experimental protocols and workflow visualizations to support research and development activities.

Chemical Properties and Data

1-Aminohydantoin hydrochloride is the hydrochloride salt of 1-aminohydantoin. It is a white to pale yellow crystalline powder.[1] Its chemical structure and fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₃H₆ClN₃O₂ | [1][2][3][4][5] |

| Molecular Weight | 151.55 g/mol | [1][2][3][4][5] |

| CAS Number | 2827-56-7 | [1][2][3][4][5] |

| Appearance | Pale Yellow Powder | [1] |

| Melting Point | 201-205 °C (decomposes) | [4] |

| Purity | ≥98% | [5] |

Solubility

Quantitative solubility data for this compound is crucial for its application in various experimental settings. The following table summarizes its solubility in dimethyl sulfoxide (B87167) (DMSO). It has limited solubility in water.[3][6]

| Solvent | Solubility | Concentration | Notes |

| DMSO | 30 mg/mL | 197.95 mM | Moisture-absorbing DMSO reduces solubility. Please use fresh DMSO.[7] |

| DMSO | 55 mg/mL | 362.92 mM | Sonication is recommended.[3] |

Spectral Data

Spectral analysis is essential for the structural elucidation and purity assessment of this compound. While raw spectral data is not publicly available in all databases, ¹H NMR, ¹³C NMR, and FTIR spectral data for this compound are available from specialized chemical suppliers and analytical service providers. A ¹³C solid-state NMR spectrum has been published in the context of its use in the synthesis of nitrofurantoin.

Synthesis of this compound

There are several established methods for the synthesis of this compound. This guide provides detailed protocols for two common routes: one starting from 1-benzylideneaminohydantoin (B1147426) and an alternative synthesis from acetone (B3395972) semicarbazone.

Synthesis via Hydrolysis of 1-Benzylideneaminohydantoin

This method involves the acid hydrolysis of 1-benzylideneaminohydantoin, which can be prepared from the condensation of benzaldehyde (B42025) semicarbazone with ethyl chloroacetate (B1199739).

Experimental Workflow:

Caption: Synthesis of this compound from 1-Benzylideneaminohydantoin.

Experimental Protocol:

A mixture of 1-benzylideneaminohydantoin (20.3 g), concentrated hydrochloric acid (250 ml), and water (250 ml) is distilled until the distillate is free from benzaldehyde. The remaining solution is then evaporated to near dryness under reduced pressure. Absolute ethanol (50 ml) is added, and the resulting crystalline white solid is filtered, washed with ethanol, and dried to yield this compound.

Synthesis from Acetone Semicarbazone

An alternative route involves the reaction of acetone semicarbazone with ethyl chloroacetate, followed by hydrolysis of the intermediate.

Experimental Workflow:

Caption: Synthesis of this compound from Acetone Semicarbazone.

Experimental Protocol:

Sodium methoxide (10.8 g) is dissolved in super-dry industrial methylated spirits (90 ml), and acetone semicarbazone (23 g) is added. This mixture is then slowly added to ethyl chloroacetate (12.25 g) mixed with super-dry industrial methylated spirits (30 ml) while maintaining the temperature at 55-60°C. The mixture is stirred for 30 minutes. A further 10.8 g of sodium methoxide in 100 ml of spirits is added, followed by 12.35 g of ethyl chloroacetate, keeping the temperature at 55-60°C. After stirring and refluxing, the reaction mixture is worked up with hydrochloric acid to a pH of 1-2 and refluxed. The solvent is removed under reduced pressure. The residue is then treated with acetone and subsequently with ethanol to yield this compound.[8]

Applications and Biological Significance

This compound serves as a crucial building block in the synthesis of various pharmaceutical compounds.[1] Its primary application is as an intermediate in the production of nitrofurantoin, an antibiotic commonly used to treat urinary tract infections.

Furthermore, 1-aminohydantoin is a major metabolite of nitrofurantoin in animal tissues.[3] As such, its hydrochloride salt is used as a standard for analytical methods aimed at detecting residues of veterinary drugs in food products like meat and milk.[3] The molecule covalently binds to tissue proteins and can be released under mildly acidic conditions for derivatization and subsequent detection.[3]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a solid foundation for researchers and professionals working with this compound. For further details on specific applications or analytical methods, consulting the primary literature is recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | TargetMol [targetmol.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000462) [hmdb.ca]

- 4. This compound | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. selleckchem.com [selleckchem.com]

- 7. CN101450930A - Synthesis and purification method of hydrochloride-1-amido glycolyurea - Google Patents [patents.google.com]

- 8. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]

1-Aminohydantoin Hydrochloride: A Technical Guide for Researchers

An In-depth Review of Applications in Pharmaceutical Synthesis, Analytical Chemistry, and Biomedical Research

Abstract

1-Aminohydantoin hydrochloride (AHD), a heterocyclic organic compound, serves as a pivotal molecule in various scientific research domains. This technical guide provides a comprehensive overview of its primary applications, focusing on its role as a crucial intermediate in the synthesis of pharmaceuticals, its use as an analytical standard for veterinary drug residue analysis, and its emerging potential in biochemical research, particularly concerning enzyme inhibition and neuroprotection. This document furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and visual representations of key processes and pathways involving this compound.

Physicochemical Properties

This compound is a white to pale yellow crystalline powder. Its chemical structure and key properties are summarized below.

| Property | Value |

| CAS Number | 2827-56-7[1] |

| Molecular Formula | C₃H₆ClN₃O₂[1] |

| Molecular Weight | 151.55 g/mol [1] |

| Synonyms | 1-aminoimidazolidine-2,4-dione hydrochloride, AHD |

| Melting Point | 201-205 °C |

| Solubility | Soluble in water[2]. Soluble in DMSO (≥ 2.5 mg/mL)[3]. |

Core Applications in Research

This compound is a versatile compound with established roles in several areas of scientific research.[2]

Intermediate in Pharmaceutical Synthesis

A primary application of this compound is as a key building block in the synthesis of various pharmaceuticals.[2] It is particularly notable for its use in the production of the antibacterial agent Nitrofurantoin.[4] Additionally, it serves as a precursor for other bioactive molecules, including skeletal muscle relaxants like Dantrolene and compounds with potential neuroprotective properties.[5][6][7]

This protocol outlines a common method for the synthesis of Nitrofurantoin via the condensation of 1-Aminohydantoin with a 5-nitrofurfural derivative.

-

Hydrolysis of 5-nitrofurfural diethyl acetal (B89532):

-

In a reaction vessel, combine hydrochloric acid and purified water.

-

Add 5-nitrofurfural diethyl acetal to the acidic solution.

-

Heat the mixture to 60-70°C and then increase the temperature to 80-85°C to facilitate complete hydrolysis to 5-nitro-2-furaldehyde.

-

-

Condensation Reaction:

-

To the reaction mixture, add a suitable catalyst and sodium chloride.

-

Introduce pre-heated 1-Aminohydantoin (at 60-70°C).

-

-

Reflux and Isolation:

-

Pressurize the reaction vessel and heat to 90-95°C.

-

Maintain reflux for 40-60 minutes.

-

-

Purification:

-

Wash the resulting product with purified water until the pH is between 6.0 and 8.0.

-

Filter and dry the solid.

-

For further purification, wash the obtained Nitrofurantoin with hot purified water (90-95°C), followed by cooling to 0-20°C to yield the final product.

-

Analytical Standard in Veterinary Drug Residue Analysis

1-Aminohydantoin is the primary metabolite of the banned veterinary antibiotic nitrofurantoin.[3] Its detection in animal-derived food products is crucial for food safety monitoring. This compound is used as a certified reference material for the quantification of these residues.[3] The analytical methods typically involve the derivatization of 1-Aminohydantoin with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a more stable and detectable product, NP-AHD, prior to analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The performance of LC-MS/MS methods for the detection of 1-Aminohydantoin (as its 2-NBA derivative) is characterized by high sensitivity and specificity.

| Parameter | Typical Value |

| Limit of Detection (LOD) | 0.08 - 0.36 µg/kg |

| Limit of Quantification (LOQ) | 0.12 - 0.61 µg/kg |

| Recovery | 85 - 110% |

| Precision (RSD) | < 15% |

Note: These values are indicative and may vary depending on the specific matrix and analytical instrumentation.

This protocol provides a general procedure for the analysis of 1-Aminohydantoin residues in meat samples.

-

Sample Preparation and Hydrolysis:

-

Weigh approximately 1-2 g of homogenized meat tissue into a centrifuge tube.

-

Add an internal standard solution (e.g., isotopically labeled 1-Aminohydantoin).

-

Add 5-10 mL of 0.1 M hydrochloric acid to release protein-bound metabolites.

-

-

Derivatization:

-

Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

-

Incubate the mixture overnight (approximately 16 hours) at 37°C in a shaking water bath.

-

-

Extraction:

-

Cool the sample to room temperature and neutralize to approximately pH 7.0 with 1 M NaOH and a phosphate (B84403) buffer.

-

Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

-

Collect the organic (upper) layer. Repeat the extraction and combine the organic phases.

-

-

Clean-up and Concentration:

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C.

-

-

LC-MS/MS Analysis:

-

Reconstitute the dried residue in 1 mL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

-

Inject the sample into the LC-MS/MS system for analysis.

-

Emerging Research Areas

While the roles of this compound in synthesis and as an analytical standard are well-established, its direct biological activities are a subject of ongoing investigation. Research into related hydantoin (B18101) structures suggests potential applications in neuroprotection and as an anti-inflammatory agent.

Nitric Oxide Synthase (NOS) Inhibition and Anti-Inflammatory Potential

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is implicated in various inflammatory conditions and neurodegenerative diseases. Consequently, inhibitors of iNOS are of significant therapeutic interest. While direct and potent inhibition of NOS by this compound has not been extensively documented, research on structurally related compounds is promising. For instance, certain 3-aminohydantoin derivatives have been shown to reduce pro-inflammatory markers, including iNOS, in microglial cells. This suggests that the aminohydantoin scaffold could be a valuable starting point for the development of novel anti-inflammatory agents.

Neuroprotection

The hydantoin chemical scaffold is present in several neuroactive compounds. Research into derivatives of this compound is exploring their potential as neuroprotective agents. For example, a 3-aminohydantoin derivative has demonstrated neuroprotective effects in in vivo models of Parkinson's disease by ameliorating oxidative stress and dopaminergic neurodegeneration. These findings highlight the potential for developing novel therapeutics for neurodegenerative disorders based on the aminohydantoin structure.

Conclusion

This compound is a compound of significant utility in scientific research. Its established roles as a synthetic intermediate in the pharmaceutical industry and as a crucial analytical standard in food safety are well-defined and supported by robust methodologies. Furthermore, the emerging research into the biological activities of aminohydantoin derivatives, particularly in the areas of anti-inflammatory and neuroprotective effects, opens new avenues for drug discovery and development. This guide provides a foundational understanding of the current and potential applications of this compound, serving as a valuable resource for researchers in related fields.

References

Unraveling 1-Aminohydantoin Hydrochloride: A Technical Overview of Its Established Roles and Putative Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Aminohydantoin (B1197227) hydrochloride is a small molecule primarily recognized for its role as a major metabolite of the antibiotic nitrofurantoin (B1679001) and as a versatile intermediate in chemical synthesis.[1][2][3][4] While its utility in these areas is well-documented, a comprehensive understanding of its intrinsic mechanism of action as a bioactive compound remains largely undefined in publicly accessible scientific literature. This technical guide synthesizes the current knowledge surrounding 1-aminohydantoin hydrochloride, focusing on its established applications and exploring its potential, though not yet fully substantiated, biological effects. The information presented herein is intended to provide a foundational understanding for researchers and professionals in drug development and biochemical research.

Established Roles and Applications of this compound

The primary applications of this compound are in its capacity as a metabolite for analytical purposes and as a building block in organic synthesis.

Metabolite of Nitrofurantoin

This compound is the principal metabolite of the antibiotic nitrofurantoin found in animal tissues.[2] This metabolic relationship is crucial for regulatory and food safety applications. Specifically, it is used as a standard for the detection and quantification of nitrofurantoin residues in food products such as meat and milk.[2]

Intermediate in Chemical Synthesis

This compound serves as a key reagent in the synthesis of a variety of other molecules.[1] It is utilized in the development of pharmaceuticals, with particular mention of its use in creating compounds targeting neurological disorders and as a precursor to skeletal muscle relaxants.[1][3] Furthermore, it has applications in the agrochemical industry.[1]

Standard in Analytical Chemistry

Due to its stability and defined chemical properties, this compound is employed as a standard in various analytical methods.[1][2] Its most prominent use is in the monitoring of veterinary drug residues, as outlined in the experimental workflow below.

Experimental Protocols: Detection of Nitrofurantoin Residues

A common experimental procedure for the detection of nitrofurantoin residues via its metabolite, this compound, involves the following key steps:

-

Tissue Homogenization: A sample of the animal tissue (e.g., meat, milk) is homogenized to create a uniform mixture.

-

Acid Hydrolysis: The homogenate is subjected to mild acidic conditions. This step is crucial as it releases the this compound that has covalently bound to tissue proteins.[2]

-

Derivatization: The released this compound is then derivatized with 2-nitrobenzaldehyde. This reaction forms a nitrophenyl derivative of the metabolite, which is more readily detectable.[2]

-

Extraction and Clean-up: The derivatized product is extracted from the aqueous mixture using an organic solvent and the extract is purified to remove interfering substances.

-

Analytical Detection: The final extract is analyzed using techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to quantify the amount of the derivatized metabolite, and by extension, the original nitrofurantoin residue.

Potential Biological Activities

While detailed mechanistic studies are scarce, some sources suggest potential biological activities for this compound. It is important to note that these are not yet well-characterized.

Enzyme Inhibition and Protein Interactions

This compound is reportedly used in biochemical research for studies related to enzyme inhibition and protein interactions.[1] However, specific enzymes that are inhibited by this compound and the nature of these interactions are not detailed in the available literature.

Antioxidant Activity

There is a mention of this compound having been shown to inhibit oxidative DNA damage in rat kidneys, with the proposed, but unconfirmed, mechanism being the suppression of reactive oxygen species (ROS).[5] The specifics of how it might interfere with ROS production or enhance antioxidant defenses have not been elucidated.

Visualizations

The following diagrams illustrate the known relationships and workflows involving this compound.

Data Presentation

Due to the lack of specific quantitative data on the mechanism of action of this compound in the reviewed literature, a data table for comparison is not applicable at this time. Should studies emerge detailing IC50 values for enzyme inhibition or other quantitative measures of biological activity, this section would be populated accordingly.

Conclusion

This compound is a compound of significant interest in the fields of analytical chemistry and synthetic chemistry. Its role as a metabolite of nitrofurantoin is critical for food safety monitoring. While there are indications of potential biological activities, such as enzyme inhibition and antioxidant effects, the current body of scientific literature lacks the in-depth studies necessary to define a specific mechanism of action. For researchers and drug development professionals, this compound presents an area where further investigation is warranted to explore its potential therapeutic applications and to fully characterize its interactions with biological systems. Future research should focus on targeted screening against various enzymes and cellular pathways to elucidate any intrinsic bioactivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Modulation of Reactive Oxygen Species Homeostasis as a Pleiotropic Effect of Commonly Used Drugs [frontiersin.org]

- 4. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of neurological pathways by Salvia officinalis and its dependence on manufacturing process and plant parts used - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 1-Aminohydantoin Hydrochloride: Discovery, History, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Aminohydantoin (B1197227) hydrochloride, a key chemical intermediate in pharmaceutical synthesis. The document details its historical discovery, physicochemical properties, and detailed experimental protocols for its preparation.

Introduction and Historical Context

1-Aminohydantoin hydrochloride has emerged as a significant building block in medicinal chemistry, primarily recognized as a crucial intermediate in the synthesis of the antibacterial agent nitrofurantoin (B1679001). Its history is intrinsically linked to the broader development of hydantoin (B18101) chemistry. The parent compound, hydantoin, was first isolated in 1861 by Adolf von Baeyer. However, the synthesis of 1-Aminohydantoin was first described later.

An early and notable method for the synthesis of 1-Aminohydantoin was documented by Traube and Hoffa in 1898[1][2]. This initial process, starting from 1-hydrazine acetic acid ethyl ester, proved to be too costly for large-scale industrial applications[3]. The significance of 1-Aminohydantoin grew substantially with the advent of nitrofuran drugs, where it serves as a pivotal precursor. It is also a major metabolite of nitrofurantoin found in animal tissues, making it a standard for veterinary drug residue analysis[4].

Physicochemical Properties

This compound is a pale yellow crystalline powder.[5][6] Its stability and solubility in aqueous solutions make it a versatile reagent in various synthetic applications.[7] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 2827-56-7 | [8] |

| Molecular Formula | C₃H₆ClN₃O₂ | [8] |

| Molecular Weight | 151.55 g/mol | [8] |

| Melting Point | 201-205 °C (decomposes) | [6] |

| Appearance | Pale Yellow to Light Yellow Crystalline Powder | [5][9] |

| Solubility | DMSO: 30 mg/mL (197.95 mM) | [10] |

| Methanol (Slightly, Heated) | [6] | |

| Topological Polar Surface Area | 75.4 Ų | [8] |

| Hydrogen Bond Donor Count | 2 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| Spectral Data | ATR-IR and 13C solid-state NMR spectra are available. | [12][13] |

Synthesis of this compound

Several synthetic routes to this compound have been developed. The most common methods involve the cyclization of semicarbazone derivatives. Below are detailed protocols for two established methods.

Synthesis from 1-Benzylideneaminohydantoin (B1147426)

This method involves the hydrolysis of 1-benzylideneaminohydantoin using hydrochloric acid. The benzylidene group acts as a protecting group for the amino function during the hydantoin ring formation.

A mixture of 1-benzylideneaminohydantoin (20.3 g), concentrated hydrochloric acid (250 ml), and water (250 ml) is prepared in a distillation apparatus. The mixture is distilled until the distillate is free from the characteristic smell of benzaldehyde. The remaining solution is then evaporated to near dryness under reduced pressure. Absolute ethanol (B145695) (50 ml) is added to the residue, and the resulting white crystalline solid is collected by filtration. The solid is washed with ethanol and dried to yield this compound. The reported yield for this method is approximately 88%.

Caption: Synthetic workflow for this compound.

Synthesis from Acetone (B3395972) Semicarbazone

This alternative synthesis involves the reaction of acetone semicarbazone with ethyl monochloroacetate in the presence of a strong base, followed by acidic workup to yield the hydrochloride salt.[2]

-

Formation of the Intermediate: 10.8 g of sodium methoxide (B1231860) is dissolved in 90 ml of super-dry industrial methylated spirits. To this solution, 23 g of acetone semicarbazone is added and dissolved. This mixture is then slowly added with stirring to 12.25 g of ethyl monochloroacetate mixed with 30 ml of super-dry industrial methylated spirits, while maintaining the temperature at approximately 55-60°C. The reaction mixture is stirred at this temperature for 30 minutes. A further 10.8 g of sodium methoxide dissolved in 100 ml of super-dry industrial methylated spirits is added, followed by 12.35 g of ethyl monochloroacetate, keeping the temperature at 55-60°C. The mixture is stirred for an additional 30 minutes.[2]

-

Hydrolysis and Isolation: The reaction mixture is cooled, and a mixture of 100 ml of water and 22 g of concentrated sulfuric acid is added with vigorous stirring. The mixture is heated to about 78°C for 5 minutes to obtain a clear solution, then cooled and stirred at approximately 15°C for 1 hour. The resulting white crystalline solid (a mixture of 1-aminohydantoin sulfate (B86663) and sodium sulfate) is filtered, washed with aqueous alcohol, and dried.[2] To obtain the hydrochloride salt, this crude product can be treated with hydrochloric acid. A more direct approach to the hydrochloride salt involves using hydrochloric acid in the hydrolysis step.

Caption: Synthesis of 1-Aminohydantoin HCl from Acetone Semicarbazone.

Applications in Drug Development

The primary application of this compound is in the synthesis of pharmaceuticals. Its role as a key intermediate for nitrofurantoin is well-established. Beyond this, it is a versatile reactant for creating a variety of heterocyclic compounds with potential biological activities. Its use extends to the synthesis of skeletal muscle relaxants and ectoparasiticidal drugs.[7] Furthermore, due to its nature as a metabolite, it is a critical reference standard in analytical chemistry for monitoring drug residues in food products.[4]

Conclusion

This compound is a compound with a rich history rooted in the development of hydantoin chemistry. The synthetic methods outlined in this guide provide reliable and scalable routes to this important intermediate. For researchers and professionals in drug development, a thorough understanding of the properties and synthesis of this compound is essential for the innovation of new therapeutic agents and the quality control of existing pharmaceuticals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. US2990402A - Preparation of 1-aminohydantoin derivatives - Google Patents [patents.google.com]

- 3. WO1997019930A1 - Process for producing 1-aminohydantoin - Google Patents [patents.google.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. CN101450930A - Synthesis and purification method of hydrochloride-1-amido glycolyurea - Google Patents [patents.google.com]

- 6. 2827-56-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. selleckchem.com [selleckchem.com]

- 11. chemscene.com [chemscene.com]

- 12. 1-Aminohydantoin VETRANAL , analytical standard 2827-56-7 [sigmaaldrich.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

1-Aminohydantoin Hydrochloride as a Metabolite of Nitrofurantoin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-aminohydantoin (B1197227) (AHD) hydrochloride, a major metabolite of the antibiotic nitrofurantoin (B1679001). Nitrofurantoin is a widely used therapeutic agent for urinary tract infections. Its metabolism leads to the formation of various compounds, with 1-aminohydantoin being a significant tissue-bound metabolite, particularly in animal tissues. The detection and quantification of 1-aminohydantoin are crucial for pharmacokinetic studies, drug residue monitoring in food products of animal origin, and understanding the overall disposition of nitrofurantoin. This document details the metabolic pathway of nitrofurantoin to 1-aminohydantoin, presents quantitative data on its formation and depletion, provides in-depth experimental protocols for its analysis, and includes visualizations of key processes to aid in research and drug development.

Introduction

Nitrofurantoin is a synthetic nitrofuran antibiotic primarily used for the treatment and prophylaxis of uncomplicated lower urinary tract infections.[1] Its efficacy is attributed to its rapid concentration in the urine.[2] The metabolism of nitrofurantoin is a critical aspect of its pharmacology and toxicology. In bacterial cells, nitrofurantoin is reduced by nitroreductases to highly reactive intermediates that damage bacterial DNA and other macromolecules.[3][4] In mammals, nitrofurantoin is also metabolized, leading to the formation of several metabolites. One of the most significant of these is 1-aminohydantoin (AHD).[5]

AHD is of particular interest because it forms tissue-bound residues, making it a key marker for monitoring the use of nitrofurantoin in food-producing animals.[5][6] This guide will delve into the scientific and technical details surrounding 1-aminohydantoin hydrochloride as a metabolite of nitrofurantoin.

Metabolic Pathway of Nitrofurantoin to 1-Aminohydantoin

The biotransformation of nitrofurantoin to 1-aminohydantoin involves the reduction of the nitro group on the furan (B31954) ring. This process can be mediated by various enzymes. In bacteria, flavoproteins known as nitroreductases (such as NfsA and NfsB) are responsible for this reduction, which is integral to the drug's antibacterial mechanism of action.[3] In mammals, cytochrome P450 reductase can participate in the redox cycling of nitrofurantoin.[7] The reduction process generates reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, which are ultimately converted to the more stable 1-aminohydantoin.[8]

The formation of 1-aminohydantoin is a crucial step in the detoxification and elimination of nitrofurantoin. However, the metabolite's propensity to bind to tissue proteins necessitates specific analytical approaches for its detection and quantification.[5]

Quantitative Data

The quantification of 1-aminohydantoin is essential for understanding the pharmacokinetics of nitrofurantoin and for regulatory monitoring of its residues in edible tissues. Below are tables summarizing the available quantitative data.

Table 1: Pharmacokinetic Parameters of Nitrofurantoin and its Metabolite 1-Aminohydantoin

| Parameter | Nitrofurantoin | 1-Aminohydantoin (AHD) | Reference(s) |

| Bioavailability | ~80% (in healthy patients) | Data not available | [1] |

| Protein Binding | ~60% | Data not available | [8] |

| Elimination Half-life | 0.3 - 1.0 hours | 5.5 - 15.5 days (in porcine tissues) | [2][6] |

| Metabolite Formation | 1.2-1.4% of dose recovered as aminofurantoin (B1242050) in urine | - | [8] |

Note: There is a lack of direct pharmacokinetic studies (e.g., Cmax, AUC) specifically on 1-aminohydantoin. The provided half-life for AHD is based on its depletion from tissues.

Table 2: 1-Aminohydantoin (AHD) Residue Concentrations and Depletion in Animal Tissues

| Animal Species | Tissue | Nitrofurantoin Dose | AHD Concentration / Depletion | Reference(s) |

| Porcine | Muscle, Liver, Kidney | 400 mg/kg in feed for 10 days | AHD was readily detectable 6 weeks after treatment cessation. | [6] |

| Chicken | Muscle | 30 or 100 µg/kg in feed | No appreciable accumulation of AHD was detected. | [4] |

| Chicken | Liver | 30 µg/kg in feed | Not specified, but accumulation was implied to be low. | [4] |

Experimental Protocols

The analysis of 1-aminohydantoin in biological matrices is challenging due to its covalent binding to tissue proteins. The standard analytical approach involves acid hydrolysis to release the bound metabolite, followed by derivatization with 2-nitrobenzaldehyde (B1664092) (2-NBA) to form a stable, detectable product (NP-AHD). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most common and sensitive method for quantification.

General Experimental Workflow for AHD Analysis

The following diagram illustrates the typical workflow for the determination of 1-aminohydantoin in tissue samples.

Detailed Protocol for LC-MS/MS Analysis of 1-Aminohydantoin in Poultry Muscle

This protocol is adapted from established methods for the determination of nitrofuran metabolites in animal tissues.

4.2.1. Materials and Reagents

-

This compound (AHD) analytical standard

-

2-Nitrobenzaldehyde (2-NBA)

-

Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade)

-

Formic acid

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

LC-MS/MS system

4.2.2. Sample Preparation and Hydrolysis

-

Weigh 1.0 ± 0.1 g of homogenized poultry muscle tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

-

Add 5 mL of 0.125 M HCl to the sample.

-

Vortex the mixture for 1 minute.

4.2.3. Derivatization

-

Add 200 µL of a 50 mM solution of 2-nitrobenzaldehyde in dimethyl sulfoxide (B87167) (DMSO) to the sample tube.

-

Vortex the tube thoroughly.

-

Incubate the sample overnight (approximately 16 hours) in a shaking water bath at 37°C.

4.2.4. Extraction

-

Cool the sample to room temperature.

-

Neutralize the sample by adding 5 mL of 0.1 M potassium phosphate (B84403) buffer (K2HPO4) and adjusting the pH to approximately 7.0 with 1 M NaOH.

-

Add 5 mL of ethyl acetate to the tube.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 10 minutes to separate the layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

-

Repeat the extraction with another 5 mL of ethyl acetate and combine the organic layers.

4.2.5. Evaporation and Reconstitution

-

Evaporate the combined ethyl acetate extracts to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 1 mL of a 50:50 (v/v) methanol/water solution.

-

Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial.

4.2.6. LC-MS/MS Analysis

-

LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

-

Flow Rate: 0.2 - 0.4 mL/min.

-

Injection Volume: 10 µL.

-

MS Detection: Electrospray ionization (ESI) in positive mode, with multiple reaction monitoring (MRM) for the specific transitions of the derivatized 1-aminohydantoin (NP-AHD).

Conclusion

This compound is a critical metabolite for understanding the in vivo behavior of nitrofurantoin. Its formation through the reduction of the parent drug and its subsequent binding to tissue proteins make it a stable and reliable marker for nitrofurantoin exposure. The analytical methods for its detection, primarily LC-MS/MS, are well-established and sensitive, allowing for accurate quantification in complex biological matrices. The quantitative data on AHD, although limited in terms of classical pharmacokinetic parameters, provides valuable insights into its long depletion half-life in tissues. This technical guide serves as a comprehensive resource for professionals in the fields of drug metabolism, pharmacokinetics, and food safety, providing the necessary information to design and conduct further research on 1-aminohydantoin and its parent compound, nitrofurantoin.

References

- 1. Nitrofurantoin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. thepoultrysite.com [thepoultrysite.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Depletion of four nitrofuran antibiotics and their tissue-bound metabolites in porcine tissues and determination using LC-MS/MS and HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-Aminohydantoin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 1-aminohydantoin (B1197227) hydrochloride (CAS No: 2827-56-7)[1][2]. Understanding the solubility of this compound is critical for its application in various research and development settings, including its use as a metabolite standard for the veterinary drug nitrofurantoin[3][4].

Physicochemical Properties

1-Aminohydantoin hydrochloride is a pale yellow powder with a molecular weight of 151.55 g/mol and a melting point in the range of 201-205 °C[5]. Its chemical structure plays a significant role in its solubility characteristics.

Solubility Profile

The solubility of this compound has been evaluated in a limited number of solvents. The available quantitative and qualitative data are summarized in the table below. It is important to note that for some solvents, only qualitative descriptions of solubility are available.

| Solvent System | Concentration | Molarity | Conditions | Source |

| Dimethyl Sulfoxide (DMSO) | 55 mg/mL | 362.92 mM | Sonication is recommended | [3] |

| Dimethyl Sulfoxide (DMSO) | 25 mg/mL | 164.96 mM | Ultrasonic assistance needed | [6] |

| Water | Limited solubility | Not specified | Not specified | [3] |

| Water | Soluble | Not specified | Not specified | [7] |

| Methanol | Slightly soluble | Not specified | Heating required | [8] |

| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 mg/mL | 13.2 mM | Sonication is recommended | [3] |

| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 mg/mL | 16.50 mM | Clear solution | [4][6] |

| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | 16.50 mM | Clear solution | [4][6] |

| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | 16.50 mM | Clear solution | [4][6] |

Note: The conflicting reports on water solubility ("Limited" vs. "Soluble") may depend on the specific experimental conditions and purity of the compound used.

Experimental Protocol for Solubility Determination

Objective: To determine the saturation solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvent(s) of appropriate purity

-

Vials with screw caps

-

Analytical balance

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Accurately pipette a known volume of the selected solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that saturation is reached. The solid phase should be present throughout the equilibration period.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Centrifuge the vials to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of a solid compound.

References

- 1. This compound | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. This compound | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | 2827-56-7 [chemicalbook.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2827-56-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Unveiling the Enigmatic Profile of 1-Aminohydantoin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Aminohydantoin (B1197227) hydrochloride, a primary metabolite of the antibiotic nitrofurantoin (B1679001), presents a complex profile of interest to the scientific community. While extensively utilized as a crucial analytical marker for detecting nitrofurantoin residues in food products of animal origin, its intrinsic biological activities remain a subject of nascent exploration. This technical guide synthesizes the current understanding of 1-Aminohydantoin hydrochloride, delving into its identity as a reactive metabolite, the significant implications of its covalent binding to tissue proteins, and its potential, though largely inferred, biological activities. Drawing parallels from its parent compound and the broader class of hydantoin (B18101) derivatives, this document explores hypothetical roles in antimicrobial, anticonvulsant, and antitumor activities. Detailed experimental protocols for its detection and analysis are provided, alongside visualizations of its metabolic generation and analytical workflows, to equip researchers with a comprehensive resource for future investigations into this intriguing molecule.

Introduction: The Dual Identity of this compound

This compound is a hydantoin derivative primarily recognized as the principal tissue-bound metabolite of the urinary tract antibiotic, nitrofurantoin. Its significance has largely been confined to the realm of food safety, where it serves as a stable marker for the illegal use of nitrofurantoin in livestock. The formation of 1-Aminohydantoin involves the metabolic reduction of the nitro group of nitrofurantoin to a reactive intermediate, which can then be further processed to the hydantoin ring structure. This metabolic activation is central to both the therapeutic effect of the parent drug and the potential toxicity associated with its metabolites. The hydrochloride salt form enhances its stability and solubility for analytical applications.

The Reactive Nature and Toxicological Implications

The metabolism of nitrofurantoin to 1-Aminohydantoin proceeds through the formation of highly reactive intermediates. These intermediates are capable of covalently binding to cellular macromolecules, including proteins.[1][2] This covalent modification of tissue proteins by 1-Aminohydantoin is a key toxicological concern, as it can lead to the formation of adducts that may elicit immune responses or disrupt normal cellular function.[3] While the direct genotoxicity of 1-Aminohydantoin itself is not well-characterized, the genotoxic potential of nitrofurantoin and its metabolites is a recognized concern.[4]

Table 1: Summary of Toxicological Considerations for this compound

| Toxicological Aspect | Description | References |

| Reactive Metabolite | Formed from the reductive metabolism of nitrofurantoin, leading to reactive intermediates. | [5] |

| Covalent Binding | Capable of forming covalent adducts with tissue proteins. | [1][2] |

| Potential Toxicity | Protein adduct formation may lead to idiosyncratic drug reactions, including pulmonary and hepatic damage. | [3][6] |

| Genotoxicity | The parent compound, nitrofurantoin, and its metabolites are capable of damaging DNA. | [4] |

Inferred Biological Activities: A Landscape of Potential

Direct studies on the biological activities of this compound are scarce. However, by examining its parent compound and the broader family of hydantoin derivatives, we can infer potential areas of pharmacological interest.

Antimicrobial Activity: A Legacy of its Precursor?

Nitrofurantoin's antibacterial action stems from its reduction by bacterial nitroreductases to reactive intermediates that inhibit bacterial DNA, RNA, and protein synthesis.[6][7][8] As a stable metabolite of this process, it is plausible that 1-Aminohydantoin may retain some residual or contribute to the overall antimicrobial milieu, although this is yet to be experimentally verified. The broader class of hydantoin derivatives has been explored for the development of new antimicrobial agents.[5][9][10][11]

Anticonvulsant Potential: A Trait of the Hydantoin Core?

The hydantoin scaffold is a well-established pharmacophore in anticonvulsant drugs, with phenytoin (B1677684) being a prominent example.[12][13][14] Various derivatives of hydantoin have been synthesized and evaluated for their efficacy against seizures, often targeting voltage-gated sodium channels.[4][15] While there is no direct evidence, the structural similarity of 1-Aminohydantoin to this class of compounds suggests a hypothetical, albeit likely weak, potential for neuromodulatory activity.

Anticancer Activity: An Emerging Area for Hydantoins

Recent research has highlighted the potential of hydantoin derivatives as anticancer agents.[3][16][17] These compounds have been shown to exhibit inhibitory activity against various cancer cell lines. The specific mechanisms are diverse and often depend on the substitutions on the hydantoin ring. The potential for this compound in this area is entirely speculative and would require dedicated investigation.

Experimental Protocols

The primary experimental application of this compound is its detection in biological matrices as a marker of nitrofurantoin administration.

Detection of 1-Aminohydantoin in Animal Tissues by LC-MS/MS

This protocol is a standard method for the quantitative analysis of 1-Aminohydantoin in tissues like muscle, liver, and kidney.

1. Sample Preparation and Hydrolysis:

-

Homogenize 1 gram of tissue.

-

Add an internal standard (e.g., deuterated 1-Aminohydantoin).

-

Add 5 mL of 0.125 M HCl.

-

Incubate at 37°C overnight (approximately 16 hours) with shaking to release protein-bound 1-Aminohydantoin.

2. Derivatization:

-

Neutralize the sample with 1 M NaOH.

-

Add 200 µL of 50 mM 2-nitrobenzaldehyde (B1664092) (2-NBA) in DMSO.

-

Incubate at 37°C for 2 hours to form the NP-AHD derivative.

3. Extraction:

-

Perform a liquid-liquid extraction with 5 mL of ethyl acetate.

-

Vortex and centrifuge to separate the phases.

-

Collect the organic layer and repeat the extraction.

-

Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

4. LC-MS/MS Analysis:

-

Reconstitute the residue in a suitable mobile phase.

-

Inject the sample into an LC-MS/MS system equipped with a C18 column.

-

Use a gradient elution with mobile phases typically consisting of water and acetonitrile (B52724) with formic acid.

-

Monitor the specific mass transitions for the NP-AHD derivative and the internal standard.

Immunoassay for Rapid Screening of 1-Aminohydantoin

Immunoassays, such as ELISA or lateral flow assays, provide a rapid screening method for the detection of 1-Aminohydantoin.[10][15]

1. Principle:

-

These assays are typically based on a competitive format where free 1-Aminohydantoin in the sample competes with a labeled 1-Aminohydantoin conjugate for a limited number of antibody binding sites.

2. General Procedure (ELISA):

-

Coat a microtiter plate with antibodies specific to the derivatized 1-Aminohydantoin (NP-AHD).

-

Prepare tissue extracts as described in the LC-MS/MS protocol (hydrolysis and derivatization).

-

Add the prepared sample extract and an enzyme-labeled NP-AHD conjugate to the wells.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add a substrate that reacts with the enzyme to produce a measurable signal (e.g., colorimetric or fluorescent).

-

The signal intensity is inversely proportional to the concentration of 1-Aminohydantoin in the sample.

Visualizations

Conclusion and Future Directions

This compound occupies a unique position at the intersection of drug metabolism, toxicology, and analytical chemistry. While its role as a marker for nitrofurantoin is well-established, its own biological activities are a largely uncharted territory. The evidence for its formation as a reactive metabolite and its capacity for covalent binding to proteins underscores the need for a more thorough toxicological evaluation. Furthermore, the rich pharmacology of the broader hydantoin class suggests that dedicated studies into the antimicrobial, anticonvulsant, and antitumor properties of this compound could be a fruitful area of research. Future investigations should focus on elucidating its specific molecular targets, understanding the mechanisms of any observed bioactivity, and establishing a clear toxicological profile to move beyond its current status as a mere metabolite marker.

References

- 1. researchgate.net [researchgate.net]

- 2. d-nb.info [d-nb.info]

- 3. Nitrofurantoin cytotoxicity. In vitro assessment of risk based on glutathione metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. boldsky.com [boldsky.com]

- 5. Insight into the mechanism and toxicology of nitrofurantoin: a metabolomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nitrofurantoin Toxicity: A Near Case of Mistaken Identity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrofurantoin - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Preparation of high-affinity and high-specificity monoclonal antibody and development of ultra-sensitive immunoassay for the detection of 1-aminohydantoin, the metabolite of nitrofurantoin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | C3H6ClN3O2 | CID 12472963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. hpc-standards.com [hpc-standards.com]

- 14. Development and Validation of a LC-MS/MS Method for the Determination of Nitrofuran Metabolites in Soft-Shell Turtle Powder Health Food Supplement - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Development of a lateral flow immunoassay (LFA) strip for the rapid detection of 1-aminohydantoin in meat samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 17. Figure 2 from Development of a lateral flow immunoassay (LFA) strip for the rapid detection of 1-aminohydantoin in meat samples. | Semantic Scholar [semanticscholar.org]

The Pivotal Role of 1-Aminohydantoin Hydrochloride in Agrochemical Innovation: A Technical Guide

An In-depth Exploration of a Key Synthetic Intermediate and its Contribution to the Development of Novel Pesticides

For Researchers, Scientists, and Agrochemical Development Professionals

Abstract

1-Aminohydantoin (B1197227) hydrochloride, a versatile heterocyclic compound, serves as a crucial starting material and key intermediate in the synthesis of a diverse range of biologically active molecules for the agrochemical industry. While not an active pesticide itself, its unique chemical architecture provides a foundational scaffold for the development of potent fungicides, herbicides, and insecticides. This technical guide elucidates the significant role of 1-aminohydantoin hydrochloride in agrochemical research, detailing its application in the synthesis of pesticidal hydantoin (B18101) derivatives. It provides a comprehensive overview of the synthetic pathways, mechanisms of action, and biological efficacy of these derivatives, supported by quantitative data and detailed experimental protocols.

Introduction: The Hydantoin Scaffold in Agrochemicals

The hydantoin ring system, a five-membered heterocycle containing a urea (B33335) moiety, is a privileged scaffold in medicinal and agrochemical chemistry. Its derivatives exhibit a wide spectrum of biological activities, including anticonvulsant, antiarrhythmic, and antimicrobial properties. In the realm of agriculture, hydantoin-based compounds have emerged as effective agents for crop protection, with notable examples including the dicarboximide fungicide iprodione (B1672158) and the herbicidal natural product hydantocidin. This compound, by virtue of its reactive amino group, provides a convenient entry point for the chemical elaboration of the hydantoin core, enabling the synthesis of libraries of novel derivatives for high-throughput screening and lead optimization in pesticide discovery programs.

This compound as a Synthetic Building Block

This compound is primarily utilized as a precursor for the synthesis of more complex and agrochemically active hydantoin derivatives. Its amino group at the N-1 position is a key functional handle for introducing diverse substituents, which in turn modulate the biological activity and physicochemical properties of the final compounds.

Synthesis of Agrochemical Hydantoin Derivatives

Several synthetic strategies are employed to construct agrochemically relevant hydantoin derivatives from 1-aminohydantoin or related precursors. The two most prominent methods are the Urech hydantoin synthesis and the Bucherer-Bergs reaction.

The Urech hydantoin synthesis involves the reaction of an α-amino acid with potassium cyanate (B1221674), followed by acid-catalyzed cyclization of the resulting hydantoic acid intermediate to form the hydantoin ring. This method is particularly useful for preparing 5-substituted hydantoins from readily available amino acid starting materials.

Experimental Protocol: Urech Hydantoin Synthesis of 5-Methylhydantoin from Alanine [1]

-

Esterification: Suspend L-alanine (1.0 eq) in absolute ethanol (B145695). Bubble dry hydrogen chloride gas through the suspension with stirring until the amino acid dissolves completely. Continue bubbling for an additional 30 minutes. Reflux the mixture for 4 hours. Remove the solvent under reduced pressure to obtain the amino acid ethyl ester hydrochloride.

-

Ureido Formation: Dissolve the amino acid ethyl ester hydrochloride (1.0 eq) in water and cool to 0-5 °C in an ice bath. Add a solution of potassium cyanate (1.1 eq) in water dropwise while maintaining the temperature below 5 °C. Stir the reaction mixture at this temperature for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

-

Cyclization: Acidify the reaction mixture with concentrated hydrochloric acid to pH 1-2. Heat the mixture to reflux for 4-6 hours. Upon cooling, the hydantoin product will crystallize.

-

Purification: Collect the crystals by filtration, wash with cold water, and recrystallize from ethanol/water to afford pure 5-methylhydantoin.

Caption: Workflow for the Urech Hydantoin Synthesis.

The Bucherer-Bergs reaction is a one-pot, multicomponent reaction that synthesizes 5,5-disubstituted hydantoins from a ketone or aldehyde, potassium cyanide, and ammonium (B1175870) carbonate. This method is highly versatile and widely used in industrial settings due to its operational simplicity and the ready availability of starting materials.

Experimental Protocol: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin from Acetone (B3395972) [2][3]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with ammonium carbonate (2.0 eq) and potassium cyanide (1.0 eq). Add a mixture of ethanol and water (1:1 v/v) and stir until the solids dissolve.

-

Addition of Ketone: Add acetone (1.0 eq) to the reaction mixture.

-

Reaction: Heat the mixture to 60-70 °C and maintain it at this temperature with stirring for 8-12 hours. The reaction is typically monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and acidify with concentrated hydrochloric acid to pH 1-2. The hydantoin product will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from hot water or ethanol to yield pure 5,5-dimethylhydantoin.

Caption: Generalized workflow of the Bucherer-Bergs reaction.

Agrochemical Applications of Hydantoin Derivatives

Hydantoin derivatives synthesized using this compound or related precursors have demonstrated significant potential in various agrochemical applications, most notably as fungicides and herbicides.

Fungicidal Activity

A significant area of research has focused on the development of hydantoin-based fungicides. These compounds have shown efficacy against a range of economically important plant pathogens.

A notable example is the class of hydantoin cyclohexyl sulfonamide derivatives . Research has demonstrated their potent inhibitory activity against several fungal pathogens.

Table 1: Fungicidal and Antibacterial Activity of Novel Hydantoin Cyclohexyl Sulfonamide Derivatives [4]

| Compound | Target Organism | EC₅₀ (µg/mL) |

| 3h | Botrytis cinerea | - |

| Erwinia carotovora | 2.65 | |

| 3i | Sclerotinia sclerotiorum | - |

| 3q | Sclerotinia sclerotiorum | 1.44 |

| 3r | Erwinia carotovora | 4.24 |

| 3s | Erwinia carotovora | 4.29 |

| 3w | Botrytis cinerea | 4.80 |

| Iprodione (Reference) | Botrytis cinerea | >4.80 |

| Sclerotinia sclerotiorum | 1.39 | |

| Streptomycin Sulfate (Reference) | Erwinia carotovora | 5.96 |

Note: A lower EC₅₀ value indicates higher potency.

The dicarboximide fungicide iprodione is a commercially successful example of a hydantoin-containing fungicide. It is effective against a broad spectrum of fungal diseases.

Table 2: Fungicidal Activity of Iprodione [5]

| Target Organism | EC₅₀ (µM) |

| Sclerotinia sclerotiorum (liquid media) | 0.6 |

| Sclerotinia sclerotiorum (solid media) | 0.9 |

Dicarboximide fungicides, such as iprodione, are known to have a multi-site mode of action. They are believed to inhibit triglyceride biosynthesis in fungi[4]. More specifically, they interfere with DNA and RNA synthesis, cell division, and cellular metabolism, ultimately leading to fungal cell death[6]. This multifaceted mechanism of action can help to mitigate the development of fungicide resistance.

Caption: Mechanism of action of dicarboximide fungicides.

Herbicidal Activity

Hydantoin derivatives also play a role in weed management. The natural product hydantocidin , isolated from Streptomyces hygroscopicus, exhibits potent non-selective herbicidal activity[7]. Its unique spiro-hydantoin structure has inspired the synthesis of numerous analogs in the search for new herbicidal compounds. Some synthetic hydantoin derivatives have shown interesting herbicidal activities, exhibiting symptoms characteristic of protoporphyrinogen (B1215707) IX oxidase (PPO) inhibitors[8].

Table 3: Herbicidal Activity of Selected Hydantoin Derivatives

| Compound | Target Weed | Activity Metric | Value | Reference |

| Hydantocidin | Various | Broad-spectrum | Potent | [7] |

| α-ureidoamide 14 | Foliar application | 1000 ppm | Active | [9] |

Herbicides that inhibit protoporphyrinogen oxidase (PPO) disrupt the chlorophyll (B73375) and heme biosynthesis pathway in plants[7][10][11]. PPO is a key enzyme that catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX. Inhibition of this enzyme leads to the accumulation of protoporphyrinogen IX, which then diffuses from the chloroplast and is non-enzymatically oxidized to protoporphyrin IX in the cytoplasm. In the presence of light and oxygen, this cytoplasmic protoporphyrin IX generates highly reactive singlet oxygen, which causes rapid lipid peroxidation and membrane damage, leading to cell death and the characteristic necrotic lesions on treated plants[12].

Caption: Mechanism of action of PPO-inhibiting herbicides.

Insecticidal Activity

While the primary focus of hydantoin derivatives in agrochemical research has been on fungicidal and herbicidal applications, some studies have explored their potential as insecticides. The development of hydantoin-based insecticides is an emerging area of research, with some derivatives showing activity against lepidopteran pests like Spodoptera litura.

Table 4: Insecticidal Activity of Selected Compounds against Spodoptera litura

| Compound | Activity Metric | Value (ppm) | Exposure Time (hours) | Reference |

| Emamectin benzoate | LC₅₀ | 0.09 | 48 | [8] |

| Chlorfluazuron | LC₅₀ | 72.4 | 48 | [8] |

| Flubendiamide | LC₅₀ | 0.31 | 72 | [13] |

| Chlorantraniliprole | LC₅₀ | 32.49 | 48 | [14] |

Note: This table provides reference data for common insecticides against a key pest. While specific data for insecticidal hydantoin derivatives is limited in the provided search results, this serves as a benchmark for future research in this area.

Conclusion and Future Perspectives

This compound stands as a testament to the importance of versatile chemical intermediates in the discovery and development of new agrochemicals. Its utility as a scaffold for creating diverse libraries of hydantoin derivatives has led to the identification of compounds with potent fungicidal and herbicidal activities. The established synthetic routes, such as the Urech and Bucherer-Bergs reactions, provide a solid foundation for further exploration of this chemical space.

Future research in this area should focus on several key aspects:

-

Expansion of Chemical Diversity: The synthesis and screening of novel hydantoin derivatives with a wider range of substituents are crucial for identifying new lead compounds with improved efficacy, broader spectrum of activity, and novel modes of action.

-

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies will provide valuable insights into the structural requirements for optimal pesticidal activity, guiding the rational design of next-generation hydantoin-based agrochemicals.

-

Mechanism of Action Elucidation: A deeper understanding of the molecular targets and biochemical pathways affected by these compounds will facilitate the development of more effective and selective pesticides and aid in resistance management strategies.

-

Exploration of Insecticidal Potential: The insecticidal activity of hydantoin derivatives remains a relatively underexplored area. Targeted synthesis and screening against a range of insect pests could unveil new opportunities for insect control.

References

- 1. Revisiting the Urech Synthesis of Hydantoins: Direct Access to Enantiopure 1,5-Substituted Hydantoins Using Cyanobenziodoxolone [organic-chemistry.org]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and biological activity of novel hydantoin cyclohexyl sulfonamide derivatives as potential antimicrobial agents in agriculture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of plant protoporphyrinogen oxidase by the herbicide acifluorfen-methyl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Protoporphyrinogen oxidase inhibitor: an ideal target for herbicide discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aditum.org [aditum.org]

- 9. researchgate.net [researchgate.net]

- 10. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 11. researchgate.net [researchgate.net]

- 12. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 13. asianjab.com [asianjab.com]

- 14. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of 1-Aminohydantoin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical methodologies for the quantitative determination of 1-Aminohydantoin hydrochloride (AHD), a key metabolite of the nitrofuran antibiotic nitrofurantoin. The accurate analysis of AHD is critical in drug metabolism studies, pharmacokinetic research, and for ensuring food safety. This document details protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Argentometric Titration.

Challenges in Direct Analysis

Direct analysis of 1-Aminohydantoin is challenging due to its high polarity, low molecular weight, and lack of a strong chromophore. These characteristics result in poor retention on conventional reversed-phase chromatography columns and low sensitivity with UV detection. Consequently, a derivatization step is essential for most chromatographic methods to enhance the analyte's properties for reliable quantification. The most common derivatization agent used is 2-nitrobenzaldehyde (B1664092) (2-NBA), which reacts with 1-Aminohydantoin to form a more stable, less polar, and UV-absorbing derivative, NP-AHD. In biological matrices, AHD is often bound to proteins and requires an initial acid hydrolysis step to release it before derivatization.

Quantitative Data Summary

The selection of an appropriate analytical method depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following table summarizes the quantitative performance of the described methods.

| Analytical Method | Analyte Form | Typical Application | Key Performance Characteristics |

| HPLC-UV | Derivatized (NP-AHD) | Bulk material analysis, formulations, screening | Linearity (R²): >0.987Precision (%RSD): <10%Selectivity: ModerateCost: Low |

| LC-MS/MS | Derivatized (NP-AHD) | Trace analysis in biological matrices (tissue, milk) | LOD: 0.08–0.36 µg/kgLOQ: 1 µg/kgLinearity (R²): >0.999Accuracy (Recovery): 82.2% - 108.1%Precision (%RSD): 1.5% - 4.8%Selectivity: High |

| GC-MS | Derivatized | Qualitative and quantitative analysis | Performance data is method-dependent and requires validation. |

| Argentometric Titration | Intact Hydrochloride Salt | Assay of bulk drug substance | Purity Assay: 97.5% to 102.5% |

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 1-Aminohydantoin in bulk materials and pharmaceutical formulations where concentrations are relatively high.

1. Sample Preparation and Derivatization:

-

For Bulk Material: Accurately weigh and dissolve the this compound sample in the mobile phase to achieve a concentration within the calibration range.

-

Derivatization (if required for enhanced sensitivity):

-

Dissolve the sample in a suitable buffer (e.g., 0.1 M HCl).

-

Add a solution of 2-nitrobenzaldehyde (2-NBA) in a solvent like DMSO. A typical molar excess of 2-NBA is used.

-

Incubate the mixture to allow for the derivatization reaction to complete (e.g., overnight at 37°C).

-

Neutralize the reaction mixture and extract the derivatized product (NP-AHD) using a suitable organic solvent like ethyl acetate.

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

2. HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic mixture of 20 mM Potassium Phosphate (B84403) Buffer (pH 3.0) and Acetonitrile (e.g., 95:5 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined based on the UV absorbance maximum of the analyte (underivatized or derivatized).

-

Injection Volume: 20 µL.

3. Quantification:

-

Prepare a series of standard solutions of this compound (or its derivative) of known concentrations.

-

Generate a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and selective method, ideal for the determination of trace amounts of 1-Aminohydantoin in complex biological matrices.

1. Sample Preparation, Hydrolysis, and Derivatization:

-

Weigh approximately 1-2 g of the homogenized biological sample (e.g., tissue) into a centrifuge tube.

-

If using an internal standard, spike the sample with a known amount of a stable isotope-labeled standard (e.g., 1-Aminohydantoin-d2).

-

Add 5-10 mL of 0.1 M - 0.125 M hydrochloric acid to perform acid hydrolysis and release protein-bound AHD.

-

Add 200 µL of 50 mM 2-nitrobenzaldehyde (2-NBA) in DMSO.

-

Incubate the mixture overnight (approximately 16 hours) in a shaking water bath at 37°C.

-

Cool the sample and neutralize to approximately pH 7.0 with 1 M NaOH and a phosphate buffer.

-

Perform a liquid-liquid extraction with ethyl acetate. Vortex vigorously and centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and repeat the extraction. Combine the organic layers.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase and filter through a 0.22 µm syringe filter.

2. LC-MS/MS Conditions:

-